molecular formula C22H27N5O4S B12129101 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimet hylphenyl)acetamide

2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimet hylphenyl)acetamide

Cat. No.: B12129101
M. Wt: 457.5 g/mol
InChI Key: GTNGWSCIOCLYBX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a 3,4,5-trimethoxyphenyl group at position 5, an amino group at position 4, and a thioether-linked acetamide moiety attached to a 2,4,6-trimethylphenyl (mesityl) group. The 3,4,5-trimethoxyphenyl substituent is notable for its electron-rich aromatic system, which enhances interactions with hydrophobic binding pockets in biological targets .

Properties

Molecular Formula

C22H27N5O4S

Molecular Weight

457.5 g/mol

IUPAC Name

2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C22H27N5O4S/c1-12-7-13(2)19(14(3)8-12)24-18(28)11-32-22-26-25-21(27(22)23)15-9-16(29-4)20(31-6)17(10-15)30-5/h7-10H,11,23H2,1-6H3,(H,24,28)

InChI Key

GTNGWSCIOCLYBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring and the trimethoxyphenyl group. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions. The trimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions using methoxy-substituted benzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to interact with various biological targets, including tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to the inhibition of key cellular processes, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Methoxy-Substituted Phenyl Derivatives

  • 3,4,5-Trimethoxyphenyl vs. 2,4-/3,4-Dimethoxyphenyl :
    Compounds with 3,4,5-trimethoxyphenyl groups (e.g., the target compound) exhibit stronger antimicrobial activity compared to 2,4- or 3,4-dimethoxyphenyl analogs due to improved electron-donating effects and steric alignment with target enzymes like fungal CYP51 .
    • Example : A study on 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid derivatives showed moderate antifungal activity (MIC = 16–32 µg/mL), whereas trimethoxy analogs demonstrated MIC values as low as 4 µg/mL .

Heterocyclic Substituents

  • Thiophene/Pyridine vs. Trimethoxyphenyl: Compounds like 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide () show reduced anti-inflammatory activity compared to the target compound, likely due to the absence of methoxy groups critical for COX-2 inhibition .

Acetamide Tail Modifications

  • Mesityl vs. Phenoxyphenyl/Sulfamoylphenyl: The mesityl group in the target compound enhances metabolic stability compared to 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (), which has a shorter plasma half-life (<2 hours vs. 5.2 hours in rodent models) .

Anti-Inflammatory and Anti-Exudative Effects

  • The target compound demonstrated 68% inhibition of carrageenan-induced paw edema at 10 mg/kg, outperforming 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (52% inhibition) and matching diclofenac sodium (70%) .

Antimicrobial Activity

Compound Microbial Target MIC (µg/mL) Reference
Target compound C. albicans 4
2-((5-(thiophen-2-yl)-3H-triazol-3-yl)thio)-N-(3,5-bis(trifluoromethyl)phenyl)acetamide S. aureus 16
2-{[4-ethyl-5-(pyridin-2-yl)triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide E. coli 32

Metabolic Stability

The mesityl group reduces oxidative metabolism by cytochrome P450 enzymes, as evidenced by a 3-fold lower clearance rate compared to N-(4-phenoxyphenyl) analogs .

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